![molecular formula C21H21N3O2S B7430958 N-(4-acetyl-3,5-dimethylphenyl)-4-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7430958.png)
N-(4-acetyl-3,5-dimethylphenyl)-4-(2-methylsulfanylimidazol-1-yl)benzamide
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Overview
Description
N-(4-acetyl-3,5-dimethylphenyl)-4-(2-methylsulfanylimidazol-1-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biomedical research.
Mechanism of Action
The mechanism of action of N-(4-acetyl-3,5-dimethylphenyl)-4-(2-methylsulfanylimidazol-1-yl)benzamide is not fully understood. However, it has been proposed that it exerts its biological effects by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
N-(4-acetyl-3,5-dimethylphenyl)-4-(2-methylsulfanylimidazol-1-yl)benzamide has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the proliferation and migration of cancer cells, reduce inflammation, and protect against neuronal damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-acetyl-3,5-dimethylphenyl)-4-(2-methylsulfanylimidazol-1-yl)benzamide in lab experiments is its potential to serve as a lead compound for the development of new drugs. However, one of the limitations is the lack of information on its pharmacokinetic and toxicity profiles, which need to be further studied.
Future Directions
For the research on N-(4-acetyl-3,5-dimethylphenyl)-4-(2-methylsulfanylimidazol-1-yl)benzamide include:
1. Further investigation of its mechanism of action and signaling pathways.
2. Evaluation of its pharmacokinetic and toxicity profiles.
3. Development of new derivatives and analogs with improved biological activity and selectivity.
4. Investigation of its potential use in combination with other drugs or therapies for the treatment of various diseases.
5. Investigation of its potential use as a diagnostic tool for the detection of various diseases.
6. Investigation of its potential use in drug delivery systems.
In conclusion, N-(4-acetyl-3,5-dimethylphenyl)-4-(2-methylsulfanylimidazol-1-yl)benzamide is a promising compound that has shown potential for use in various fields, including medicinal chemistry, drug discovery, and biomedical research. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of N-(4-acetyl-3,5-dimethylphenyl)-4-(2-methylsulfanylimidazol-1-yl)benzamide involves the reaction of 4-acetyl-3,5-dimethylphenylamine and 4-(2-methylsulfanylimidazol-1-yl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified by column chromatography or recrystallization.
Scientific Research Applications
N-(4-acetyl-3,5-dimethylphenyl)-4-(2-methylsulfanylimidazol-1-yl)benzamide has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties in preclinical studies.
properties
IUPAC Name |
N-(4-acetyl-3,5-dimethylphenyl)-4-(2-methylsulfanylimidazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-13-11-17(12-14(2)19(13)15(3)25)23-20(26)16-5-7-18(8-6-16)24-10-9-22-21(24)27-4/h5-12H,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYKJYHPFBCVKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C)C)NC(=O)C2=CC=C(C=C2)N3C=CN=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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